FeTPPS

Descripción general

Descripción

The compound 5,10,15,20-tetrakis(4-sulfonatophenyl)porphyrinato iron (III) chloride, commonly known as FeTPPS, is a metalloporphyrin. It is highly effective as a catalyst for the decomposition of peroxynitrite, a reactive nitrogen species. This compound has significant therapeutic potential in reducing the toxic effects of peroxynitrite in various biological systems .

Aplicaciones Científicas De Investigación

5,10,15,20-tetrakis(4-sulfonatophenyl)porphyrinato iron (III) chloride has a wide range of scientific research applications:

Mecanismo De Acción

Target of Action

FeTPPS, a ferric porphyrin complex, primarily targets peroxynitrite . Peroxynitrite is a reactive nitrogen species (RNS) that promotes nitrosative stress, a significant cause of impaired cellular function .

Mode of Action

this compound acts as a peroxynitrite scavenger and anti-nitrating agent . It catalyzes the decomposition of peroxynitrite, effectively reducing its toxic effects both in vivo and in vitro . This catalytic action of this compound is highly efficient, making it a significant therapeutic agent in peroxynitrite-related diseases .

Biochemical Pathways

this compound impacts several biochemical pathways. It reduces the state of brain inflammation, myeloperoxidase activity, nitric oxide production, and the expression of glial fibrillary acidic protein (GFAP) and pro-inflammatory cytokines . It also inhibits the apoptosis process , thereby mitigating the deleterious effects of nitrosative stress on cellular parameters .

Pharmacokinetics

Its effectiveness in in vivo studies suggests that it has suitable absorption, distribution, metabolism, and excretion (adme) properties for therapeutic use .

Result of Action

this compound has been shown to have significant therapeutic effects. It effectively catalyzes the decomposition of peroxynitrite without affecting cell viability at concentrations up to 50 μmol/L . Furthermore, it mitigates the deleterious effects of nitrosative stress on all analyzed cellular parameters . These results highlight the therapeutic potential of this compound in reducing the negative impact of nitrosative stress in cells with high RNS levels .

Action Environment

The action of this compound is influenced by the environment in which it is applied. For instance, in the presence of oxidants, this compound acts as an effective pro-oxidant towards appreciable substrates . .

Análisis Bioquímico

Biochemical Properties

FeTPPS plays a significant role in biochemical reactions, particularly in the context of reactive nitrogen species (RNS) such as peroxynitrite . It interacts with peroxynitrite, promoting its decomposition and thereby mitigating the nitrosative stress that can impair the function of various biomolecules .

Cellular Effects

This compound has profound effects on cellular processes. It influences cell function by mitigating the deleterious effects of nitrosative stress on ATP levels, motility, mitochondrial membrane potential, thiol oxidation, viability, and DNA fragmentation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interaction with peroxynitrite. It catalyzes the decomposition of peroxynitrite, thereby reducing the levels of this potent RNS and mitigating its toxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to effectively catalyze the decomposition of peroxynitrite without affecting sperm viability at concentrations up to 50 μmol/L . Over time, this leads to a reduction in the negative impact of nitrosative stress on various sperm parameters .

Dosage Effects in Animal Models

Given its effectiveness in vitro, it is anticipated that it may have similar beneficial effects in vivo, particularly at appropriate dosages .

Metabolic Pathways

This compound is involved in the metabolic pathway related to the decomposition of peroxynitrite . It interacts with this RNS, promoting its breakdown and thereby influencing metabolic flux and metabolite levels .

Transport and Distribution

Given its biochemical properties, it is likely that it interacts with specific transporters or binding proteins .

Subcellular Localization

The subcellular localization of this compound is another area of active investigation. It is anticipated that its activity or function may be influenced by its localization within specific cellular compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,10,15,20-tetrakis(4-sulfonatophenyl)porphyrinato iron (III) chloride involves the reaction of 5,10,15,20-tetrakis(4-sulfonatophenyl)porphyrin with iron (III) chloride. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the proper formation of the metalloporphyrin complex .

Industrial Production Methods

Industrial production of 5,10,15,20-tetrakis(4-sulfonatophenyl)porphyrinato iron (III) chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

5,10,15,20-tetrakis(4-sulfonatophenyl)porphyrinato iron (III) chloride primarily undergoes catalytic decomposition reactions. It catalyzes the isomerization of peroxynitrite to nitrate, effectively reducing the levels of reactive nitrogen species in biological systems .

Common Reagents and Conditions

The common reagents used in reactions involving 5,10,15,20-tetrakis(4-sulfonatophenyl)porphyrinato iron (III) chloride include peroxynitrite-generating compounds such as 3-morpholinosydnonimine. The reactions typically occur under physiological conditions, including neutral pH and body temperature .

Major Products

The major product formed from the catalytic decomposition of peroxynitrite by 5,10,15,20-tetrakis(4-sulfonatophenyl)porphyrinato iron (III) chloride is nitrate. This reaction helps mitigate the toxic effects of peroxynitrite in biological systems .

Comparación Con Compuestos Similares

Similar Compounds

5,10,15,20-tetrakis(4-carboxyphenyl)porphyrinato iron (III) chloride: Another metalloporphyrin with similar catalytic properties.

5,10,15,20-tetrakis(4-methylphenyl)porphyrinato iron (III) chloride: A metalloporphyrin with slightly different substituents but similar catalytic activity.

Uniqueness

5,10,15,20-tetrakis(4-sulfonatophenyl)porphyrinato iron (III) chloride is unique due to its high solubility in aqueous solutions and its effectiveness in catalyzing the decomposition of peroxynitrite under physiological conditions. This makes it particularly suitable for biological and medical applications .

Propiedades

Número CAS |

90384-82-0 |

|---|---|

Fórmula molecular |

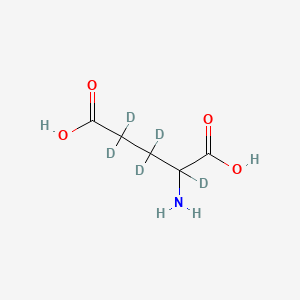

C44H28ClFeN4O12S4 |

Peso molecular |

1024.259 |

Nombre IUPAC |

iron(3+);4-[10,15,20-tris(4-sulfophenyl)porphyrin-21,22-diid-5-yl]benzenesulfonate;hydrochloride |

InChI |

InChI=1S/C44H28N4O12S4.ClH.Fe/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;;/h1-24H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);1H;/q-2;;+3/p-1 |

Clave InChI |

HTJVCSCYYTXCSQ-UHFFFAOYSA-M |

SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)O)C8=CC=C(C=C8)S(=O)(=O)O)C9=CC=C(C=C9)S(=O)(=O)[O-])[N-]3)S(=O)(=O)O.Cl.[Fe+3] |

Apariencia |

Assay:≥95%A crystalline solid |

Sinónimos |

(SP-5-12)-Chloro[[4,4’,4’’,4’’’-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzenesulfonato]](6-)-N21,N22,N23,N24]-ferrate(4-) Tetrahydrogen; _x000B_(SP-5-12)-Chloro[[4,4’,4’’,4’’’-(21H,23H-porphine-5,10,15,20-tetrayl-κN21,κN22,κN23,κN24)tetrakis[benzene |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of FeTPPS?

A1: this compound acts primarily as a catalyst for the decomposition of peroxynitrite (ONOO-), a potent oxidant and nitrating agent. [, , ] It accelerates the conversion of peroxynitrite into less reactive species like nitrate, thus mitigating its harmful effects. [, ]

Q2: How does this compound impact insulin sensitivity in high-fat diet-fed mice?

A2: this compound treatment in high-fat diet-fed mice improves insulin sensitivity by normalizing fasting plasma glucose and insulin levels. [, ] This effect is linked to the restoration of insulin signaling and increased insulin-stimulated glucose uptake in skeletal muscle tissue. []

Q3: Does this compound influence nerve growth factor (NGF) signaling?

A3: Yes, research suggests that this compound prevents diabetes-induced retinal neurodegeneration by protecting NGF survival signaling. [, ] It achieves this by preventing tyrosine nitration of the TrkA receptor, thereby restoring NGF's ability to activate downstream survival pathways. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C44H24FeN4O12S4 • xCl. The molecular weight varies slightly depending on the counterion and hydration state, but it is approximately 1050 g/mol.

Q5: What spectroscopic techniques are commonly used to characterize this compound?

A5: Researchers employ various spectroscopic methods to characterize this compound, including:

- UV-Vis Spectroscopy: To analyze the characteristic absorption bands of the porphyrin ring, providing insights into its electronic structure and aggregation state. [, , ]

- Fluorescence Spectroscopy: To study the emission properties of this compound, which can be influenced by its environment and interactions with other molecules. []

- NMR Spectroscopy: To investigate the structure and dynamics of this compound in solution, providing information about its interactions with solvents and other molecules. [, ]

- Raman Spectroscopy: To probe the vibrational modes of this compound, offering insights into its structure, bonding, and interactions with other materials. []

Q6: Can this compound be immobilized on solid supports, and how does this impact its stability and catalytic activity?

A6: Yes, this compound can be immobilized on various solid supports, including silica and polymers. [, ] Immobilization enhances its stability and reusability while preserving its catalytic activity for reactions like the oxidation of organic pollutants. []

Q7: How does pH affect the aggregation behavior of this compound?

A7: this compound aggregation is pH-dependent. At pH values above 4, this compound tends to form aggregates, potentially through μ-oxo-bridging. Acidification to pH values below 4 promotes the dissociation of aggregates into monomers. []

Q8: What types of chemical reactions can this compound catalyze?

A8: Besides peroxynitrite decomposition, this compound exhibits catalytic activity in various reactions, including:

- Oxidation Reactions: this compound, in conjunction with oxidants like hydrogen peroxide, can catalyze the degradation of organic pollutants like halogenated phenols. [, ]

- NADH Oxidation: this compound can act as an electrocatalyst, lowering the overpotential for NADH oxidation and facilitating its use in bioelectrochemical systems. []

Q9: What factors influence the catalytic efficiency of this compound in these reactions?

A9: Several factors influence this compound catalytic efficiency, including:

- pH: The pH of the reaction medium affects this compound aggregation state, which, in turn, impacts its catalytic activity. []

- Presence of other molecules: Molecules like humic acids can interact with this compound and influence its catalytic activity in the degradation of pollutants. []

- Immobilization: Immobilizing this compound on solid supports can enhance its stability and reusability without significantly compromising its catalytic activity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

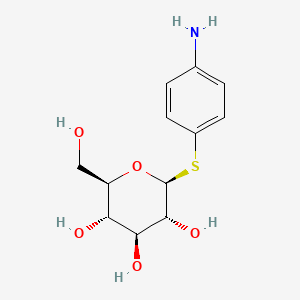

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]pentanedioic acid](/img/structure/B570455.png)

![N-[4-Amino-2-chloro-6-[(2-deoxy-2-fluoro-alpha-D-arabinopyranosyl)amino]-5-pyrimidinyl]-formamide](/img/structure/B570456.png)